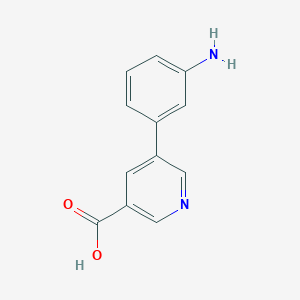

5-(3-Aminophenyl)nicotinic acid

描述

5-(3-Aminophenyl)nicotinic acid is an organic compound with the molecular formula C12H10N2O2. It is a derivative of nicotinic acid, where the 5-position of the pyridine ring is substituted with a 3-aminophenyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)nicotinic acid typically involves the coupling of 3-aminophenylboronic acid with 5-bromonicotinic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to scale up the laboratory synthesis to industrial levels .

化学反应分析

Types of Reactions

5-(3-Aminophenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

5-(3-Aminophenyl)nicotinic acid is characterized by its ability to act as a precursor in the synthesis of more complex organic molecules. The compound is believed to exert its effects through biochemical pathways involving nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are essential for numerous metabolic reactions, including energy production and DNA repair.

Chemistry

- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis, enabling the creation of more complex structures used in pharmaceuticals and agrochemicals.

- Ligand Design : It is investigated for its potential as a ligand in biochemical assays, particularly in studies involving nicotinic acetylcholine receptors (nAChRs).

Biology

- Biological Activity : this compound has shown potential biological activities such as antimicrobial effects and modulation of nAChR functions. Its interaction with these receptors suggests possible applications in neuropharmacology and cognitive enhancement.

- Antimicrobial Properties : In vitro studies indicate significant antibacterial activity against various pathogens, suggesting its potential as an antimicrobial agent.

Medicine

- Therapeutic Potential : Research is ongoing into its anti-inflammatory and anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells and enhance cognitive functions by modulating cholinergic signaling pathways.

- Case Studies :

- A clinical trial demonstrated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus, showing significant improvement compared to placebo.

- Experimental studies on mice indicated that administration of this compound resulted in reduced tumor sizes and improved survival rates in cancer models.

Industry

- Material Development : The compound is being explored for its utility in developing novel materials with specific properties, such as polymers or catalysts. Its unique chemical structure allows for diverse applications in material science.

Research highlights several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

- Anticancer Activity : Demonstrates cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of treatment.

- Neuroprotective Effects : Enhances memory retention and cholinergic activity in animal models, indicating potential benefits for neurodegenerative diseases.

作用机制

The mechanism of action of 5-(3-Aminophenyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

Nicotinic Acid:

3-Aminobenzoic Acid: Similar structure with an amino group attached to a benzene ring, but lacks the pyridine ring.

5-Aminonicotinic Acid: Similar structure with an amino group attached to the pyridine ring, but lacks the phenyl group.

Uniqueness

5-(3-Aminophenyl)nicotinic acid is unique due to the presence of both a pyridine ring and a phenyl ring with an amino group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its similar compounds .

生物活性

5-(3-Aminophenyl)nicotinic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological profiles, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is structured as a derivative of nicotinic acid with an amino group at the para position of the phenyl ring. The synthesis typically involves condensation reactions starting from nicotinic acid and appropriate amines or phenols. Recent studies have explored various synthetic routes to enhance yield and purity, focusing on optimizing reaction conditions to produce high-quality derivatives with desired biological activities .

Nicotinic Acetylcholine Receptor Modulation

One of the primary areas of research surrounding this compound is its interaction with nAChRs. Studies indicate that it acts as a partial agonist at the α4β2 nAChR subtype, which is crucial for mediating nicotine's effects on the central nervous system. The compound exhibits varying degrees of agonist and antagonist activities depending on the assay conditions. For instance, in mouse models, it demonstrated significant activity in pain models (tail-flick and hot-plate tests), although it was found to be less potent than epibatidine, a well-known nAChR agonist .

Table 1: Pharmacological Profile of this compound

| Assay Type | ED50 (mg/kg) | Comparison to Epibatidine |

|---|---|---|

| Tail-flick | 0.34 | 57 times weaker |

| Hot-plate | 0.30 | 75 times weaker |

| Hypothermia | 0.31 | 76 times weaker |

| Spontaneous activity | 0.03 | 30 times weaker |

These findings suggest that while this compound has notable activity, its efficacy is significantly lower than that of more potent analogues like epibatidine.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has shown promising antimicrobial activity against various bacterial strains. Notably, it has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values reported indicate significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Bacillus subtilis | 1.95 |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Nicotinic Receptor Studies : Research involving various analogues highlighted that compounds similar to this compound could serve as potential treatments for nicotine addiction due to their partial agonist properties at nAChRs .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant bacterial infections .

- Cytotoxicity Assessments : While exploring its cytotoxic effects against cancer cell lines, initial findings indicated selective toxicity towards certain types of cancer cells without significant harm to normal cells .

属性

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-87-2 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。